2-chloro-N-(cyclopentylmethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZTIRSNCDYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N Cyclopentylmethyl Acetamide
Established Synthetic Pathways for N-Alkyl/Aryl Chloroacetamides
The most prevalent and direct method for synthesizing N-substituted 2-chloroacetamides is the acylation of a primary or secondary amine with a derivative of chloroacetic acid. This approach is widely adopted due to its reliability, high yields, and the ready availability of starting materials.
Chloroacetylation of Cyclopentylmethylamine and Derivatives
The primary route to 2-chloro-N-(cyclopentylmethyl)acetamide involves the nucleophilic acyl substitution reaction between cyclopentylmethylamine and an activated chloroacetyl derivative, typically chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction, a classic example of Schotten-Baumann conditions, is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The reaction can be performed under various conditions, often tailored to the specific substrate and desired scale. A common laboratory procedure involves dissolving the amine, cyclopentylmethylamine, in a suitable organic solvent, followed by the dropwise addition of chloroacetyl chloride. researchgate.net An excess of the amine can be used to act as the base, or an auxiliary base like triethylamine (B128534) or pyridine (B92270) can be added. researchgate.netresearchgate.net
Reaction Conditions for Chloroacetylation:
| Reagents | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Amine, Chloroacetyl chloride | Water | Aqueous Amine | Room Temp | Good | ijpsr.info |
| Amine, Chloroacetyl chloride | Dichloromethane (B109758) | Triethylamine | Room Temp | Good | researchgate.net |
| Amine, Chloroacetyl chloride | Acetic Acid | Sodium Acetate | 0-5 °C | Moderate-Good | researchgate.netneliti.com |
| Amine, Chloroacetyl chloride | Acetonitrile (B52724) | Amine (excess) | ~15 °C | High (93%)* | chemicalbook.com |
Yield reported for the analogous synthesis of 2-chloro-N-cyclohexylacetamide.
The choice of solvent and base is critical. While aprotic solvents like dichloromethane or acetonitrile are common, the reaction can also be conducted in an aqueous medium where the amine is sufficiently soluble. ijpsr.infochemicalbook.com Upon completion, the product, this compound, is typically isolated through precipitation by pouring the reaction mixture into cold water, followed by filtration and recrystallization. ijpsr.info
Alternative Synthetic Routes to the this compound Core
While direct chloroacetylation is the most straightforward method, other synthetic strategies can be employed, particularly when aiming for structural diversity or avoiding highly reactive acyl chlorides.
One such alternative is the C-amidoalkylation of aromatic compounds. arkat-usa.org This method involves reacting a suitable aromatic precursor with an amidoalkylating reagent like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. arkat-usa.org Although this specific pathway is designed to attach the acetamide (B32628) moiety to an aromatic ring, modifications of this concept could potentially be adapted to build the core structure through different bond formations.
Another approach involves the use of less reactive acylating agents, such as ethyl chloroacetate. The reaction of an amine with an ester to form an amide is generally slower and may require heating. ijpsr.info Pyridine is sometimes added to facilitate the reaction. ijpsr.info This method can be advantageous when dealing with sensitive substrates that might be degraded by the harsh conditions of acyl chlorides.
Radical-based transformations using related trichloroacetamides have also been explored for synthesizing complex nitrogen-containing heterocycles. ub.edu These methods, which involve radical cyclization, demonstrate the versatility of haloacetamide chemistry beyond simple acylation, offering pathways to more complex molecular architectures starting from a similar core structure. ub.edu
Green Chemistry Approaches in this compound Synthesis
Solvent-Free and Aqueous Reaction Methodologies
A significant advancement in the green synthesis of amides is the move away from volatile and often toxic organic solvents. Research has demonstrated that N-chloroacetylation can be performed efficiently in aqueous media, such as a phosphate (B84403) buffer. tandfonline.com This method is highly beneficial as it eliminates the need for organic solvents and simplifies product isolation, which often involves simple precipitation and filtration due to the product's poor solubility in water. tandfonline.com
Solvent-free conditions have also been explored. For certain substrates, the reaction of an amine with an acyl chloride can proceed efficiently with gentle heating in the absence of any solvent, particularly when one of the reactants is a liquid. ub.edu This approach dramatically reduces waste and simplifies purification.
Comparison of Conventional vs. Green Synthesis Conditions:
| Method | Solvent | Key Advantages | Challenges | Reference |
|---|---|---|---|---|
| Conventional | Dichloromethane, Acetonitrile | High yields, well-established | Use of toxic/volatile solvents, waste generation | researchgate.netchemicalbook.com |
| Green (Aqueous) | Water, Phosphate Buffer | Avoids organic solvents, easy product isolation | Limited by amine solubility, potential hydrolysis | tandfonline.com |
Application of Sustainable Catalytic Systems
The use of catalysts can significantly enhance the sustainability of amide synthesis. While the reaction of highly reactive chloroacetyl chloride with an amine does not typically require catalysis, alternative routes using less reactive starting materials can benefit greatly. For instance, catalytic systems are being developed for the direct amidation of carboxylic acids (like chloroacetic acid) with amines. These methods often employ boronic acid derivatives or other catalysts to activate the carboxylic acid, avoiding the need to convert it to a highly reactive acyl chloride first. This reduces the number of synthetic steps and the waste generated.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comnumberanalytics.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product. nih.gov
The synthesis of this compound from cyclopentylmethylamine and chloroacetyl chloride can be analyzed for its atom economy:
C₅H₁₁CH₂NH₂ + ClCOCH₂Cl → C₅H₁₁CH₂NHCOCH₂Cl + HCl
The primary byproduct of this reaction is hydrochloric acid (HCl). In a non-ideal scenario where a base like triethylamine ((C₂H₅)₃N) is used, a salt (triethylammonium chloride) is formed as waste.
Calculating the theoretical atom economy for the direct reaction (assuming the HCl is the only byproduct) highlights the inherent efficiency of addition-elimination reactions. The goal of green synthesis is to maximize this value. Using the amine reactant itself as the base (using two equivalents) incorporates the byproduct-neutralizing agent into the reactant side of the equation, though one equivalent is consumed to form a salt. Methodologies that avoid stoichiometric base additives and instead utilize catalytic systems or solvent-free conditions are key to optimizing reaction efficiency and minimizing the environmental impact, or "E-factor," which is the ratio of the mass of waste to the mass of the product. nih.gov
Reaction Mechanisms and Kinetics of this compound Formation
The formation of this compound from cyclopentylmethylamine and chloroacetyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding the intricacies of this mechanism and the kinetics of the reaction is crucial for optimizing reaction conditions and maximizing product yield and purity.
Nucleophilic Substitution Pathways on the Chloroacetyl Moiety
The reaction is initiated by the nucleophilic attack of the primary amine, cyclopentylmethylamine, on the electrophilic carbonyl carbon of chloroacetyl chloride. This attack leads to the formation of a tetrahedral intermediate. researchgate.net The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.
The subsequent collapse of this tetrahedral intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻). This results in the formation of a protonated amide. A base, which can be another molecule of cyclopentylmethylamine or an added scavenger base like triethylamine, then deprotonates the nitrogen to yield the final product, this compound, and the corresponding ammonium (B1175870) salt. researchgate.net
Computational studies on similar reactions, such as the reaction of chloride ion with formyl and acetyl chloride, suggest that the reaction can proceed through a concerted SN2-like pathway without a distinct tetrahedral intermediate, especially in the gas phase. theenvironmentalblog.org However, in solution, the formation of a tetrahedral intermediate is generally the accepted pathway for nucleophilic acyl substitution reactions.
Role of Reaction Conditions on Product Selectivity and Yield
The selectivity and yield of the N-acylation reaction are highly dependent on the reaction conditions. Key parameters include temperature, solvent, and the nature and stoichiometry of the base used.
Temperature: N-acylation reactions with highly reactive acylating agents like chloroacetyl chloride are often conducted at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the formation of side products. numberanalytics.com Higher temperatures can lead to undesired side reactions, such as the reaction of the chloro-substituent.
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are commonly used to avoid reaction with the acyl chloride. The polarity of the solvent can affect the stability of the transition state and intermediates. As mentioned in the previous section, the use of green solvents is becoming increasingly important.
Base: The presence of a base is crucial to neutralize the HCl byproduct. The choice of base can impact the reaction. Sterically hindered, non-nucleophilic bases like triethylamine are often preferred to avoid competition with the primary amine as a nucleophile. khanacademy.org The stoichiometry of the base is also important; an excess can lead to side reactions, while an insufficient amount can result in incomplete reaction due to the protonation of the starting amine.
The table below illustrates the impact of various reaction conditions on the synthesis of chloroacetamides, based on analogous reactions.
| Reaction Condition | Effect on Selectivity and Yield |
| Temperature | Lower temperatures generally favor higher selectivity and yield by minimizing side reactions. numberanalytics.com |
| Solvent Polarity | The solvent can influence the reaction rate by stabilizing or destabilizing the transition state. |
| Base Strength and Steric Hindrance | A strong, sterically hindered, non-nucleophilic base is often optimal to neutralize HCl without competing in the nucleophilic attack. khanacademy.org |
| Reagent Stoichiometry | Precise control over the molar ratios of the amine, acylating agent, and base is critical to maximize yield and prevent the formation of byproducts. |
Kinetic Studies of Key Synthetic Steps
The rate of the reaction is influenced by several factors:
Nucleophilicity of the Amine: The rate of N-acylation is directly proportional to the nucleophilicity of the amine. Electron-donating groups on the amine would be expected to increase the reaction rate, while electron-withdrawing groups would decrease it.
Electrophilicity of the Acylating Agent: The reactivity of the acylating agent is also a key factor. Chloroacetyl chloride is a highly reactive electrophile due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atoms.
Substituent Effects: The steric and electronic properties of substituents on both the amine and the acylating agent can significantly affect the reaction rate. researchgate.netjeeadv.ac.in For cyclopentylmethylamine, the cyclopentyl group is primarily an alkyl substituent with a moderate steric profile.
The Arrhenius equation, which relates the rate constant to temperature and activation energy, can be applied to these reactions. nih.gov Kinetic studies of similar reactions often involve monitoring the disappearance of reactants or the appearance of products over time using techniques such as spectroscopy or chromatography.
Derivatization Strategies for this compound
This compound possesses two primary sites for derivatization: the reactive chloroacetyl moiety and the cyclopentylmethyl amine moiety. This section will focus on modifications at the amine portion of the molecule.
Modifications at the Cyclopentylmethyl Amine Moiety
Modifications at the cyclopentylmethyl amine moiety would typically be performed on the precursor, cyclopentylmethylamine, before the acylation step. However, post-acylation modifications are also conceivable, though potentially more complex.
One common modification of primary amines is N-alkylation to form secondary or tertiary amines. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. These modifications would introduce additional substituents on the nitrogen atom, altering the steric and electronic properties of the resulting amide.
Another potential modification is the functionalization of the cyclopentane (B165970) ring . This could involve introducing various functional groups onto the ring to modulate the compound's properties. Such modifications would likely be carried out on a functionalized cyclopentane precursor before the introduction of the aminomethyl group.
Furthermore, the amide nitrogen itself, after acylation, has reduced nucleophilicity but can still undergo certain reactions under specific conditions. For instance, N-alkylation of the amide can be achieved, though it is generally more challenging than the alkylation of the corresponding amine. rsc.org
The table below outlines some potential derivatization strategies for the cyclopentylmethyl amine moiety, primarily at the precursor stage.
| Modification Strategy | Description | Potential Outcome |
| N-Alkylation of Cyclopentylmethylamine | Reaction with alkyl halides or reductive amination with aldehydes/ketones. | Formation of secondary or tertiary amines, leading to N,N-disubstituted acetamides. |
| Functionalization of the Cyclopentane Ring | Introduction of substituents (e.g., hydroxyl, alkyl, aryl) onto the cyclopentane ring of a precursor. | Alteration of lipophilicity, steric bulk, and potential for further chemical modification. |
| N-Dealkylation of a Tertiary Amide | Removal of an alkyl group from a di-substituted amide derivative. researchgate.netbohrium.comrsc.orgresearchgate.net | Conversion of a tertiary amide back to a secondary amide. |
These derivatization strategies offer a versatile platform for creating a library of this compound analogs with diverse structural features, which could be valuable for structure-activity relationship studies in various applications.
Chemical Transformations at the Alpha-Chloro Position
The most significant and widely exploited feature of this compound is the high reactivity of the chlorine atom at the alpha-position to the carbonyl group. This chlorine atom is susceptible to nucleophilic substitution reactions, where it is readily displaced by a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction.
A general representation of the nucleophilic substitution at the alpha-chloro position is depicted below:
Scheme 1: General Nucleophilic Substitution at the Alpha-Chloro Position
Where R-Nu represents a generic nucleophile.
Detailed research findings have demonstrated the versatility of this reaction with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents.
Table 1: Examples of Nucleophilic Substitution Reactions at the Alpha-Chloro Position
| Nucleophile (R-Nu:) | Reagent Example | Product Class |
| Oxygen Nucleophile | Sodium ethoxide (NaOEt) | α-Ethoxyacetamide |
| Nitrogen Nucleophile | Ammonia (NH₃) | α-Aminoacetamide |
| Sulfur Nucleophile | Sodium thiophenoxide (NaSPh) | α-(Phenylthio)acetamide |
The reaction conditions for these transformations typically involve the use of a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the generated hydrochloric acid. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functional groups at the alpha-position, making this compound a valuable synthetic intermediate.
Functionalization of the Amide Nitrogen
Functionalization of the amide nitrogen in this compound represents another avenue for chemical modification, although it is generally less facile than transformations at the alpha-chloro position. The amide N-H bond can, under specific conditions, undergo deprotonation followed by reaction with electrophiles, such as alkylating or acylating agents.
Alkylation of the Amide Nitrogen:
Alkylation of the amide nitrogen introduces an additional organic substituent onto the nitrogen atom. This reaction typically requires a strong base to deprotonate the amide, generating a highly nucleophilic amidate anion. Subsequent reaction with an alkyl halide yields the N-alkylated product.
Scheme 2: N-Alkylation of this compound
Acylation of the Amide Nitrogen:
Similarly, acylation of the amide nitrogen can be achieved by reacting the corresponding amidate with an acylating agent, such as an acid chloride or anhydride. This transformation results in the formation of an N-acyl-2-chloroacetamide derivative.
Scheme 3: N-Acylation of this compound
It is important to note that the reactivity of the alpha-chloro position can compete with reactions at the amide nitrogen, particularly if the reaction conditions are not carefully controlled. The choice of base, solvent, and electrophile is crucial in directing the selectivity of the transformation.
Table 2: Potential Functionalization Reactions at the Amide Nitrogen
| Transformation | Reagent System | Product Type |
| N-Methylation | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | N-methyl-2-chloro-N-(cyclopentylmethyl)acetamide |
| N-Acetylation | 1. Sodium hydride (NaH) 2. Acetyl chloride (CH₃COCl) | N-acetyl-2-chloro-N-(cyclopentylmethyl)acetamide |
No Published Research Found for Computational and Theoretical Investigations of this compound
The requested analysis included detailed subsections on quantum chemical calculations and retrosynthetic analysis. Specifically, the areas of interest were:
Quantum Chemical Calculations:
Electronic Structure Analysis and Molecular Orbital Theory
Conformational Analysis and Energy Landscapes
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Retrosynthetic Analysis and Synthesis Planning Algorithms:
Computer-Aided Retrosynthesis for Analogues
Machine Learning Approaches for Reaction Pathway Prediction
While general methodologies and studies on analogous compounds (e.g., other N-substituted 2-chloroacetamides) exist, there is no available research that applies these computational and theoretical methods directly to this compound. Therefore, generating a scientifically accurate article with detailed research findings, as per the instructions, is not possible at this time.
Computational and Theoretical Investigations of 2 Chloro N Cyclopentylmethyl Acetamide
Retrosynthetic Analysis and Synthesis Planning Algorithms
Optimization of Synthetic Routes via Computational Modeling
Computational modeling offers a powerful tool for optimizing the synthesis of chloroacetamide derivatives, including 2-chloro-N-(cyclopentylmethyl)acetamide. The primary synthetic route for such compounds typically involves the reaction of an amine with chloroacetyl chloride. nih.govijpsr.info Computational approaches can be employed to enhance this process in several ways:
Reaction Mechanism and Transition State Analysis: Density Functional Theory (DFT) is a common method used to model reaction pathways. For the synthesis of N-substituted chloroacetamides, DFT calculations can elucidate the reaction mechanism, identify transition states, and calculate activation energies. This information is crucial for understanding reaction kinetics and identifying potential bottlenecks. For instance, studies on related acetamide (B32628) syntheses have used DFT to analyze solvent effects and predict the most favorable reaction conditions. researchgate.net
Solvent Effects: The choice of solvent can significantly impact reaction yield and purity. Computational models can simulate the interaction of reactants, intermediates, and transition states with different solvent molecules. These simulations help in selecting a solvent that stabilizes the transition state, thereby increasing the reaction rate.
Catalyst Design: In cases where a catalyst is employed, computational modeling can aid in designing more efficient catalysts. By simulating the interaction between the catalyst and the reactants, researchers can predict catalytic activity and selectivity, guiding the experimental selection of the optimal catalyst.
A generalized computational workflow for optimizing the synthesis of this compound would involve:
Building molecular models of the reactants (cyclopentylmethanamine and chloroacetyl chloride).
Using quantum mechanics calculations (e.g., DFT) to map the potential energy surface of the reaction.
Identifying the lowest energy pathway to the product.
Simulating the reaction in various solvents to determine the optimal medium.
This computational pre-screening can significantly reduce the number of experiments required, saving time and resources. mit.edu
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are pivotal in predicting how a molecule like this compound might interact with biological targets. These computational techniques are fundamental in the early stages of drug discovery and development.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, this would involve docking the molecule into the active site of a specific protein or enzyme to predict its binding affinity and mode of interaction.
Studies on other chloroacetamide derivatives have successfully used molecular docking to predict their biological activities. For example, chloroacetamide derivatives have been docked against bacterial DNA gyrase and Topoisomerase II to predict their antibacterial activity. eurjchem.comresearchgate.net The binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site are analyzed to gauge the potential efficacy of the compound.
Table 1: Example of Predicted Binding Affinities for Analogous Chloroacetamide Derivatives with Bacterial DNA Gyrase
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-chloro-N-(2-nitrophenyl)acetamide | -7.5 | Asp73, Gly77, Arg76 |
| 2-chloro-N-(4-methoxyphenyl)acetamide | -8.2 | Asp73, Pro79, Ile78 |
| 2-chloro-N-(naphthalen-1-yl)acetamide | -8.5 | Asp73, Gly77, Arg136 |
Note: This data is illustrative and based on studies of analogous compounds, not this compound itself.
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the conformational dynamics of the ligand-receptor complex in a simulated biological environment. nih.gov MD simulations track the movements of atoms over time, providing a more realistic representation of how this compound and its target protein might behave.
These simulations can reveal:
The stability of the predicted binding pose from docking studies.
The role of water molecules in mediating ligand-receptor interactions.
Allosteric effects, where binding at one site influences another distant site on the protein.
The flexibility of both the ligand and the protein's active site upon binding.
For a molecule with a flexible cyclopentylmethyl group, understanding its conformational dynamics would be particularly important in accurately predicting its biological activity.
The insights gained from molecular docking and MD simulations form the basis for structure-based drug design. By understanding how this compound interacts with its biological target, medicinal chemists can design derivatives with improved properties.
Key design principles might include:
Modifying functional groups: The cyclopentylmethyl group could be substituted with other cyclic or acyclic moieties to enhance binding affinity or selectivity. researchgate.net
Introducing hydrogen bond donors/acceptors: Adding or modifying groups to form additional hydrogen bonds with the receptor can increase binding strength.
Optimizing hydrophobic interactions: Adjusting the lipophilicity of the molecule to better fit into hydrophobic pockets of the active site.
This iterative process of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational techniques used to develop mathematical models that relate the chemical structure of a compound to its biological activity.
QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to create an equation that correlates these descriptors with the observed activity.
For this compound and its derivatives, a QSAR model could be developed to predict a specific biological activity, such as herbicidal or antimicrobial effects. researchgate.netresearchgate.netukaazpublications.com The development of such a model would involve:
Synthesizing a library of this compound analogs with variations in the cyclopentyl ring or other parts of the molecule.
Experimentally measuring the biological activity of these compounds.
Calculating a wide range of molecular descriptors for each compound.
Using statistical techniques like multiple linear regression or machine learning algorithms to build the QSAR model.
Table 2: Example of Molecular Descriptors Used in QSAR Models for Herbicidal Chloroacetamides
| Descriptor | Description | Typical Value Range |
| LogP | Octanol-water partition coefficient (hydrophobicity) | 1.5 - 4.0 |
| Molecular Weight | Mass of the molecule | 150 - 300 g/mol |
| Polar Surface Area | Surface area of polar atoms | 40 - 80 Ų |
| Number of Rotatable Bonds | Measure of molecular flexibility | 3 - 7 |
Note: This data is illustrative and based on general QSAR studies of related compounds.
Once a predictive QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing, thereby accelerating the discovery of novel and potent derivatives.
Molecular Descriptors and Feature Engineering for this compound
In the realm of computational chemistry and drug discovery, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the molecular structure and are used to create a quantitative representation of the molecule's physical, chemical, or biological characteristics. For a molecule such as this compound, a wide array of descriptors can be calculated to predict its behavior and interactions.
These descriptors fall into several categories, including constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (related to the 3D structure), and quantum-chemical (derived from quantum mechanical calculations). The process of selecting and refining these descriptors is known as feature engineering, a critical step in the development of robust Quantitative Structure-Activity Relationship (QSAR) models. QSAR models aim to establish a mathematical relationship between the molecular descriptors of a series of compounds and their biological activity.
For chloroacetamide derivatives, key molecular descriptors often include:
Lipophilicity (logP): This descriptor is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Weight (MW): A fundamental descriptor that influences a molecule's size and diffusion characteristics.
Topological Polar Surface Area (TPSA): This descriptor is often correlated with a molecule's ability to permeate cell membranes.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is critical for understanding molecular interactions with biological targets.
Steric and Electronic Parameters: Descriptors such as molar refractivity (related to volume) and electronic effects of substituents play a significant role in receptor binding.
Feature engineering for a compound like this compound involves a systematic approach to identify the most relevant descriptors for a particular biological endpoint. This can involve statistical techniques like multiple linear regression (MLR) and principal component analysis (PCA) to build predictive models. For instance, in a QSAR study of related acetamide analogues, descriptors related to lipophilicity and electronic properties were found to be significant in predicting their biological activity nih.gov.
Below is a table of calculated molecular descriptors for this compound, providing a snapshot of its physicochemical properties.
| Descriptor | Value |
| Molecular Formula | C8H14ClNO |
| Molecular Weight | 175.65 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 175.076392 g/mol |
| Monoisotopic Mass | 175.076392 g/mol |
| Topological Polar Surface Area | 29.1 Ų |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 145 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
This data is computationally generated and may vary based on the software and methods used.
Data-Driven Exploration of Chemical Space
The concept of chemical space refers to the vast, multidimensional space populated by all possible molecules. Data-driven exploration of this space leverages computational tools and large datasets to navigate and identify molecules with desired properties. For a specific compound like this compound, this exploration can be approached from two main perspectives: exploring the local chemical space around the compound and understanding its position within the broader chemical universe.
Local Chemical Space Exploration: This involves generating and evaluating virtual analogues of this compound. By systematically modifying its structure—for example, by changing the cyclopentylmethyl group to other cyclic or acyclic substituents, or by replacing the chlorine atom with other halogens—researchers can create a library of related compounds. High-throughput virtual screening can then be employed to predict the properties of these analogues using the molecular descriptors and QSAR models discussed in the previous section. This allows for the rapid identification of derivatives with potentially improved activity or more desirable physicochemical properties without the immediate need for synthesis and experimental testing.
Global Chemical Space Analysis: This involves situating this compound within the context of larger chemical databases. By comparing its molecular descriptors to those of known drugs, natural products, or other compound libraries, it is possible to assess its "drug-likeness" or novelty. For instance, applying filters such as Lipinski's Rule of Five, which uses descriptors like molecular weight, logP, and hydrogen bond donor/acceptor counts, can provide an initial assessment of a compound's potential as an orally available drug.
Data-driven approaches also facilitate the identification of novel scaffolds and the repurposing of existing compounds. By clustering molecules based on structural similarity or predicted properties, it is possible to uncover relationships between seemingly disparate chemical classes. This can lead to the discovery of new applications for compounds like this compound or inspire the design of entirely new classes of molecules. The ultimate goal of this data-driven exploration is to accelerate the discovery process by efficiently navigating the immense possibilities of chemical space to find molecules with optimal characteristics for a given application.
Mechanistic Aspects of Biological Activity of 2 Chloro N Cyclopentylmethyl Acetamide and Its Analogues
Exploration of Molecular Targets and Pathways
The chloroacetamide moiety is a well-established electrophilic "warhead" that can react with nucleophilic residues in biological macromolecules, leading to a range of biological effects. This reactivity is central to the exploration of its molecular targets and the biochemical pathways it perturbs.
Enzyme Inhibition Mechanisms
The primary mechanism by which chloroacetamides exert their biological activity is through the covalent, irreversible inhibition of enzymes. This typically involves the nucleophilic attack by a cysteine residue in the enzyme's active site on the electrophilic carbon of the chloroacetamide group, leading to the displacement of the chlorine atom and the formation of a stable thioether linkage. nih.govnih.gov This covalent modification permanently inactivates the enzyme. nih.gov
Several classes of enzymes have been identified as targets for chloroacetamide-containing compounds:
Very-Long-Chain Fatty Acid (VLCFA) Synthases: Chloroacetamide herbicides are known inhibitors of VLCFA synthases, which are crucial for the biosynthesis of fatty acids with chain lengths greater than 18 carbons. nih.gov The inhibition of these enzymes disrupts various cellular processes that rely on VLCFAs, such as membrane formation and cell division. nih.gov
Polyketide Synthases (PKSs): Certain plant type III PKSs, such as chalcone (B49325) synthase, are sensitive to chloroacetamide herbicides. Mass spectrometry studies have confirmed that these herbicides covalently bind to the active site cysteine of these enzymes. nih.gov
MurA: This bacterial enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Chloroacetamide-based inhibitors have been developed to target the active site cysteine of MurA, demonstrating their potential as antibacterial agents. researchgate.net
TEAD·YAP1 Interaction: The Transcriptional Enhanced Associate Domain (TEAD) is a protein that, when bound to the co-activator Yes-associated protein (YAP1), drives the transcription of genes involved in cell proliferation. Chloroacetamide fragments have been shown to covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD, thereby inhibiting its interaction with YAP1 and offering a potential avenue for cancer therapy. rsc.orgillinois.edu
The general mechanism of covalent enzyme inhibition by chloroacetamides can be summarized in a two-step process: first, the inhibitor reversibly binds to the enzyme's active site, and second, the covalent bond is formed, leading to irreversible inactivation. nih.gov
Receptor Binding and Modulation
For instance, studies on various N-substituted amides have demonstrated their ability to bind to a range of receptors, including:
P2Y14 Receptor: N-substituted acetamide (B32628) derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov
Muscarinic Acetylcholine Receptors (mAChRs): The nature of the substituents on related cyclic ether scaffolds has been shown to influence binding affinity and selectivity for different subtypes of mAChRs. acs.org
Androgen Receptor: Tetrahydroquinolines with amide linkers have been developed as selective androgen receptor modulators, where the amide moiety plays a role in the ligand-receptor interaction. researchgate.net
Interference with Biochemical Pathways
The inhibition of key enzymes by chloroacetamides can lead to significant disruptions in various biochemical pathways. The most well-documented interference is in the context of their herbicidal activity, where the inhibition of VLCFA synthesis has cascading effects on plant growth and development.
In microorganisms, the degradation of chloroacetamide herbicides involves several metabolic pathways, including N/C-dealkylation and dechlorination, which are mediated by enzymes such as amidases, hydrolases, and cytochrome P450 oxygenases. researchgate.net This indicates that these compounds can enter and be processed by microbial metabolic systems.
Furthermore, studies on chloroacetamide-based cancer stem cell inhibitors suggest that these compounds can interfere with pathways critical for the self-renewal of cancer cells. uzh.ch While the precise mechanisms are still under investigation, it is likely that the covalent modification of key proteins within these pathways is a contributing factor.
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Modifications on Molecular Interactions
The N-substituent of the chloroacetamide plays a crucial role in determining the compound's biological activity and selectivity.
For N-aryl substituted chloroacetamides , the following observations have been made:
Lipophilicity: Increased lipophilicity, often achieved by introducing halogen substituents on the phenyl ring, generally correlates with enhanced antimicrobial activity. This is attributed to the improved ability of the compound to cross the cell membranes of pathogens.
Position of Substituents: The position of substituents on the phenyl ring can significantly affect biological activity. For example, in a series of ketone-isobenzofuranone hybrids with herbicidal activity, ortho-substituted derivatives were found to be more potent than their meta- and para-isomers. nih.gov
Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) also play a critical role. In some series of herbicides, compounds with electron-withdrawing groups showed promising activity. nih.gov
For N-aliphatic and N-cycloalkyl substituted chloroacetamides , such as 2-chloro-N-(cyclopentylmethyl)acetamide, the nature of the alkyl or cycloalkyl group influences the compound's steric bulk and lipophilicity. While detailed SAR studies for this specific subclass are less common, it can be inferred that these properties will modulate the binding affinity for the target enzyme or receptor. The cyclopentylmethyl group, for instance, provides a significant hydrophobic character which could favor binding to non-polar pockets in target proteins.
The following table summarizes the impact of different N-substituents on the biological activity of chloroacetamide analogues based on findings from various studies.
| N-Substituent Class | Key Structural Features Influencing Activity | General Impact on Biological Activity | Example Analogues |
|---|---|---|---|
| Aryl (e.g., substituted phenyl) | Lipophilicity, electronic properties, and position of substituents on the ring. | Increased lipophilicity often enhances antimicrobial activity. The position of substituents can dictate potency and selectivity. | N-(4-chlorophenyl)-2-chloroacetamide, N-(o-fluorophenyl)-2-chloroacetamide |
| Alkyl/Cycloalkyl (e.g., cyclopentylmethyl) | Steric bulk and overall lipophilicity of the alkyl/cycloalkyl group. | Modulates binding affinity for target sites, with hydrophobic groups potentially favoring interaction with non-polar pockets. | This compound, Metolachlor |
Elucidation of Pharmacophoric Features of the Chloroacetamide Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the chloroacetamide scaffold, several key pharmacophoric features have been identified.
The most critical feature is the electrophilic chloroacetamide group itself, which acts as a covalent "warhead." researchgate.net This group is responsible for the irreversible binding to nucleophilic residues, most commonly cysteine, in the active site of target enzymes. nih.gov
Beyond this reactive center, the other parts of the molecule contribute to the initial, non-covalent binding and proper orientation within the active site. A general pharmacophore model for chloroacetamide-based inhibitors can be proposed to include:
A hydrogen bond donor: The N-H group of the acetamide can act as a hydrogen bond donor, interacting with hydrogen bond acceptor groups in the target protein.
A hydrogen bond acceptor: The carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor.
A hydrophobic region: The N-substituent (e.g., the cyclopentylmethyl group) provides a hydrophobic region that can interact with non-polar pockets in the target protein, contributing to binding affinity and selectivity.
An electrophilic center: The carbon atom bearing the chlorine atom is the electrophilic center for covalent bond formation.
The relative spatial arrangement of these features is crucial for effective binding and inhibition. Molecular modeling and QSAR studies on various chloroacetamide analogues have helped to refine these pharmacophoric requirements for specific targets. researchgate.net For example, in the development of urease inhibitors, the acetamide and sulfonamide moieties were identified as key pharmacophoric elements. nih.gov
The following table outlines the key pharmacophoric features of the chloroacetamide scaffold.
| Pharmacophoric Feature | Chemical Moiety | Role in Molecular Interaction |
|---|---|---|
| Electrophilic "Warhead" | -C(=O)CH2Cl | Forms a covalent bond with nucleophilic residues (e.g., cysteine) in the target protein, leading to irreversible inhibition. |
| Hydrogen Bond Donor | Amide N-H | Participates in hydrogen bonding with acceptor groups in the binding site, contributing to binding affinity and orientation. |
| Hydrogen Bond Acceptor | Amide C=O | Forms hydrogen bonds with donor groups in the binding site, anchoring the molecule. |
| Hydrophobic Region | N-substituent (e.g., cyclopentylmethyl) | Interacts with hydrophobic pockets in the target protein, influencing binding affinity and selectivity. |
Design Principles for Enhanced Target Selectivity
The development of this compound and its analogues with enhanced target selectivity is a critical aspect of modern medicinal chemistry and agrochemical research. The underlying principles for improving selectivity are multifaceted, focusing on exploiting the subtle differences between the target enzymes or organisms and their counterparts in non-target species.
A primary strategy involves modifying the N-substituent, in this case, the cyclopentylmethyl group. The size, shape, lipophilicity, and electronic properties of this substituent can significantly influence the compound's affinity and specificity for its biological target. For instance, in the context of antimicrobial agents, the N-substituent can be designed to fit optimally into a specific binding pocket of a microbial enzyme that is absent or structurally different in host organisms. This approach aims to maximize interactions with the target protein while minimizing off-target effects.
Another key design principle is the modulation of the electrophilicity of the chloroacetamide "warhead." The reactivity of the carbon-chlorine bond is crucial for the covalent modification of target proteins, a common mechanism of action for this class of compounds. Fine-tuning this reactivity can lead to enhanced selectivity. A highly reactive compound might indiscriminately alkylate various biomolecules, leading to toxicity. Conversely, a compound with optimized reactivity will preferentially react with the target enzyme, often a specific cysteine or histidine residue within the active site.
Furthermore, exploiting differences in metabolic pathways between target and non-target organisms is a viable strategy. For example, designing analogues that are readily detoxified in host organisms but not in the target pathogen can significantly enhance selectivity. This can be achieved by incorporating moieties that are substrates for specific metabolic enzymes, such as glutathione (B108866) S-transferases (GSTs), which are known to detoxify chloroacetamides in some species.
Finally, computational modeling and quantitative structure-activity relationship (QSAR) studies are indispensable tools in the rational design of selective analogues. nih.gov These methods allow for the in-silico prediction of how structural modifications will affect binding affinity, reactivity, and pharmacokinetic properties, thereby guiding the synthesis of more selective and potent compounds.
Mechanistic Investigation of Antimicrobial Effects
The antimicrobial effects of this compound and its analogues are a subject of ongoing research, with several mechanistic aspects being explored to understand their efficacy against various pathogens.
Elucidation of Synergistic Interactions with Co-Administered Agents
Recent studies have highlighted the potential of chloroacetamide analogues to act synergistically with established antimicrobial agents. This approach can enhance the efficacy of existing drugs, combat drug resistance, and potentially lower the required therapeutic doses, thereby reducing side effects.
A notable example is the investigation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with various antibacterial drugs against Klebsiella pneumoniae. The results demonstrated that this chloroacetamide analogue exhibited synergistic effects when combined with meropenem (B701) and imipenem. This synergy suggests that the chloroacetamide may weaken the bacterial cell's defenses, making it more susceptible to the action of these antibiotics. The study also observed additive effects with ciprofloxacin (B1669076) and cefepime, while an indifferent effect was noted with ceftazidime.
These findings are significant as they open up possibilities for developing combination therapies to tackle multidrug-resistant bacteria. The ability of chloroacetamide analogues to enhance the activity of other antimicrobials suggests a mechanism that may involve the disruption of bacterial cell wall integrity, inhibition of efflux pumps, or interference with other resistance mechanisms.
| Co-Administered Agent | Observed Interaction with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae |
|---|---|
| Meropenem | Synergistic |
| Imipenem | Synergistic |
| Ciprofloxacin | Additive |
| Cefepime | Additive |
| Ceftazidime | Indifferent |
Resistance Mechanisms at the Molecular Level
While specific resistance mechanisms to this compound in microbial pathogens are not yet well-documented, insights can be drawn from studies on the broader class of chloroacetamide herbicides, to which this compound is structurally related. In the context of herbicidal action, the primary mechanism of resistance is enhanced metabolism of the chloroacetamide.
One of the key detoxification pathways involves the conjugation of the chloroacetamide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). cambridge.orgresearchgate.net This process effectively neutralizes the reactive chloroacetyl group, preventing it from interacting with its intended biological target. Overexpression or enhanced activity of specific GST isozymes can therefore lead to resistance.
Another potential mechanism of resistance is target-site modification. If the antimicrobial action of this compound involves the covalent modification of a specific enzyme, mutations in the gene encoding this enzyme that alter the binding site or prevent covalent modification could confer resistance.
Furthermore, increased expression of efflux pumps, which are transmembrane proteins that actively transport toxic compounds out of the cell, could also contribute to resistance. By reducing the intracellular concentration of the chloroacetamide, efflux pumps can prevent it from reaching its target.
Cellular Uptake and Efflux Mechanisms (mechanistic studies)
The efficacy of any antimicrobial agent is contingent upon its ability to enter the microbial cell and accumulate at its site of action. For this compound, its physicochemical properties, particularly its lipophilicity, are expected to play a crucial role in its cellular uptake. The presence of the cyclopentylmethyl group likely enhances its lipid solubility, facilitating its passage across the microbial cell membrane. nih.gov
While specific transporters for this compound have not been identified, it is plausible that it enters the cell via passive diffusion. The rate of diffusion would be influenced by the concentration gradient and the composition of the microbial cell membrane.
Conversely, microbial cells possess efflux mechanisms to expel toxic substances. As mentioned in the previous section, efflux pumps are a common mechanism of resistance to antimicrobial agents. These pumps can be either specific for a particular substrate or have broad substrate specificity. The extent to which this compound is a substrate for microbial efflux pumps would significantly impact its intracellular concentration and, consequently, its antimicrobial activity. Further research is needed to elucidate the specific uptake and efflux mechanisms for this compound in various microbial species.
Biochemical Assays and Cell-Free Systems for Mechanistic Elucidation
To unravel the precise molecular mechanism of action of this compound and its analogues, a variety of biochemical assays and cell-free systems are employed. These in vitro techniques are invaluable for identifying the specific biological target of a compound and for characterizing the nature of their interaction.
Given that chloroacetamides are known to act as covalent inhibitors, a common approach is to use activity-based protein profiling (ABPP). biorxiv.org This technique utilizes reactive probes to identify the protein targets of a compound in a complex biological sample. For instance, a chloroacetamide-containing probe could be used to label its protein targets, which can then be identified by mass spectrometry.
Cell-free enzyme assays are also crucial for mechanistic studies. If a specific enzyme is hypothesized to be the target of this compound, its activity can be measured in the presence and absence of the compound. Inhibition of the enzyme's activity would provide strong evidence for it being a direct target. For example, if the compound is suspected of inhibiting a key enzyme in a metabolic pathway, a cell-free system containing the purified enzyme and its substrate can be used to quantify the inhibitory effect.
Furthermore, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to study the binding affinity and kinetics of the interaction between the compound and its target protein. These methods provide quantitative data on the strength and rate of binding, which is essential for understanding the compound's potency.
In the context of the herbicidal activity of chloroacetamides, cell-free assays have been instrumental in identifying the inhibition of very-long-chain fatty acid (VLCFA) elongases as the primary mode of action. researchgate.net Similar approaches could be adapted to investigate the antimicrobial mechanism of this compound.
Advanced Analytical Approaches for Mechanistic Elucidation of 2 Chloro N Cyclopentylmethyl Acetamide
High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for tracking the progress of chemical reactions and identifying metabolites. researchgate.net Techniques like Liquid Chromatography-Quadrupole Time-of-Flight HRMS (LC-QTOF-HRMS) offer high sensitivity and mass accuracy, enabling the precise determination of molecular formulas for reactants, products, intermediates, and metabolites. nih.gov
Reaction Monitoring: For monitoring the synthesis of 2-chloro-N-(cyclopentylmethyl)acetamide, which typically involves the acylation of cyclopentylmethanamine (B1347104) with chloroacetyl chloride, HRMS can provide real-time or near-real-time analysis. waters.com Atmospheric Solids Analysis Probe (ASAP) mass spectrometry is particularly useful for rapid screening of reaction mixtures with minimal sample preparation. waters.com By tracking the ion signals corresponding to the starting materials and the product, chemists can optimize reaction conditions such as temperature, time, and reagent stoichiometry.
Metabolite Identification: In a biological context, HRMS is critical for identifying the metabolic fate of this compound. When incubated with liver microsomes or hepatocytes, the compound can undergo various phase I and phase II metabolic transformations. nih.gov HRMS can detect these metabolites, and tandem mass spectrometry (MS/MS) experiments help in their structural characterization by analyzing fragmentation patterns. Common metabolic pathways for similar compounds include hydroxylation, N-dealkylation, and conjugation with glucuronic acid. nih.gov The high mass accuracy of HRMS allows for the confident identification of these biotransformations based on specific mass shifts from the parent drug. nih.gov
Table 1: Hypothetical HRMS Data for Monitoring a Reaction and Identifying Metabolites of this compound
| Compound/Metabolite | Chemical Formula | Exact Mass (m/z) [M+H]⁺ | Mass Shift from Parent | Mechanistic Pathway |
|---|---|---|---|---|
| Cyclopentylmethanamine | C₆H₁₃N | 100.1075 | - | Reactant |
| Chloroacetyl chloride | C₂H₂Cl₂O | 111.9455 | - | Reactant |
| This compound | C₈H₁₄ClNO | 176.0842 | 0 | Product |
| Hydroxylated Metabolite | C₈H₁₄ClNO₂ | 192.0791 | +15.9949 | Oxidation |
| N-dealkylated Metabolite | C₂H₄ClNO | 94.0008 | -82.0834 | N-dealkylation |
Advanced NMR Spectroscopy for Conformational and Intermolecular Interaction Studies
While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques provide deeper insights into the three-dimensional structure and dynamic behavior of this compound in solution. scielo.brnih.gov
Conformational Analysis: The amide bond in this compound exhibits restricted rotation, potentially leading to the existence of cis and trans rotamers (or E/Z isomers). scielo.br Advanced techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space correlations between protons, helping to identify the predominant rotamer and characterize the spatial arrangement of the cyclopentylmethyl group relative to the acetamide (B32628) backbone. ipb.pt Furthermore, temperature-dependent NMR studies can be employed to determine the energy barrier for rotation around the C-N amide bond.
Intermolecular Interactions: NMR is a powerful tool for studying how a molecule interacts with other entities, such as proteins or model membranes. mdpi.com Chemical Shift Perturbation (CSP) studies, where the NMR spectrum of the compound is recorded in the presence and absence of a binding partner, can identify the specific atoms involved in the interaction. Changes in the chemical shifts of protons in the cyclopentyl ring or the acetamide group upon binding can map the interaction surface. mdpi.com Techniques like Saturation Transfer Difference (STD) NMR can further confirm binding and identify the parts of the molecule in close proximity to the macromolecular target.
Table 2: Application of Advanced NMR Techniques for this compound
| NMR Technique | Information Obtained | Mechanistic Relevance |
|---|---|---|
| ¹H-¹H COSY | Shows proton-proton coupling through bonds | Confirms the connectivity of the cyclopentylmethyl and acetamide fragments |
| ¹H-¹³C HSQC/HMBC | Correlates protons with directly attached (HSQC) or distant (HMBC) carbons | Unambiguously assigns all proton and carbon signals for structural verification ipb.pt |
| 2D NOESY/ROESY | Detects through-space proximity of protons | Elucidates preferred 3D conformation and identifies rotamers ipb.pt |
| Chemical Shift Perturbation (CSP) | Identifies atoms involved in molecular binding | Maps the binding interface with a biological target |
X-ray Crystallography for Co-Crystal Structures and Protein-Ligand Complexes
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in its solid state. nih.gov For this compound, this technique can precisely determine bond lengths, bond angles, and torsion angles, offering a static image of its most stable crystalline conformation. researchgate.netresearchgate.net
Studying the crystal structure of related chloroacetamide compounds has revealed how molecules pack together through intermolecular interactions like N–H···O hydrogen bonds, which often link molecules into chains or more complex networks. researchgate.netresearchgate.net
Of greater mechanistic importance is the ability to obtain a co-crystal structure of this compound bound to its biological target, such as an enzyme. nih.gov Such a structure provides unparalleled insight into the binding mode, revealing the specific amino acid residues that interact with the compound. It can confirm the covalent modification of a target, for instance, by showing the chloroacetamide group forming a covalent bond with a cysteine or histidine residue in an enzyme's active site. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs. nih.gov
Table 3: Key Information Derived from X-ray Crystallography
| Parameter | Significance for this compound |
|---|---|
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice |
| Space Group | Describes the symmetry elements within the crystal |
| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule |
| Bond Lengths & Angles | Confirms the molecular geometry and identifies any structural strain |
| Intermolecular Contacts | Reveals non-covalent interactions (e.g., hydrogen bonds, halogen bonds) governing crystal packing |
Spectroscopic Techniques for Reaction Kinetics and Intermediate Characterization
Understanding the rate at which this compound reacts and identifying any transient species formed is key to elucidating its reaction mechanisms. Spectroscopic techniques that can monitor changes in concentration over time are ideal for these kinetic studies.
Fourier-Transform Infrared (FTIR) spectroscopy can be used to follow reactions by monitoring the disappearance of reactant peaks or the appearance of product peaks. ijpsr.info For example, in a reaction involving the substitution of the chlorine atom, one could monitor the change in the C-Cl stretching vibration band (typically 785-540 cm⁻¹). ijpsr.info
UV-Visible spectroscopy can also be employed if the reactants, intermediates, or products have a suitable chromophore. By tracking the change in absorbance at a specific wavelength over time, one can determine the reaction rate and order. While this compound itself has weak UV absorbance, its reaction with a chromophore-containing nucleophile could be readily monitored. These kinetic data are essential for building a complete mechanistic picture of its chemical reactivity.
Table 4: Spectroscopic Methods for Kinetic Analysis
| Technique | Monitored Parameter | Application to this compound Reactions |
|---|---|---|
| FTIR Spectroscopy | Change in intensity of vibrational bands (e.g., C=O, N-H, C-Cl) | Monitoring the consumption of starting materials and formation of products during synthesis or degradation. |
| UV-Visible Spectroscopy | Change in absorbance at a specific wavelength | Determining reaction rates with chromophoric reagents or in biological assays. |
| Stopped-Flow Spectroscopy | Rapid changes in absorbance or fluorescence | Characterizing fast pre-steady-state kinetics and detecting short-lived reaction intermediates. |
Future Research Directions and Challenges for 2 Chloro N Cyclopentylmethyl Acetamide
Development of Novel Synthetic Methodologies with Improved Sustainability
The traditional synthesis of acetamides often involves reagents and solvents that are not environmentally friendly. researchgate.net Future research will likely prioritize the development of green synthetic routes for 2-chloro-N-(cyclopentylmethyl)acetamide. This involves the application of green chemistry principles to minimize waste and utilize less hazardous substances. researchgate.netsphinxsai.com
Key areas of focus will include:
Solvent Selection: Replacing conventional toxic solvents with greener alternatives like water, supercritical carbon dioxide (scCO2), or bio-based solvents. researchgate.net The use of solvent-free reaction conditions is another promising approach. mdpi.com
Catalysis: Employing eco-friendly catalysts, such as montmorillonite (B579905) K10, to facilitate reactions with high yields in shorter timeframes. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. sphinxsai.com
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com
A comparative overview of conventional versus green synthetic approaches is presented in the table below.
| Feature | Conventional Synthesis | Green Synthesis |
| Solvents | Often uses toxic and hazardous solvents like dichloromethane (B109758) and N-methylpyrrolidinone. researchgate.net | Employs safer alternatives such as water, scCO2, and bio-based solvents. researchgate.net |
| Catalysts | May use hazardous catalysts. | Utilizes eco-friendly catalysts like montmorillonite K10. researchgate.net |
| Waste Generation | Can produce significant amounts of chemical waste. researchgate.net | Aims for minimal waste production through high atom economy. sphinxsai.com |
| Energy Consumption | Often relies on prolonged heating, leading to higher energy use. | Employs energy-efficient techniques like microwave irradiation. mdpi.com |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry offers powerful tools for the de novo design and optimization of this compound analogs with enhanced properties. researchgate.net In silico techniques can significantly reduce the time and cost associated with drug discovery and development by predicting the biological activity and pharmacokinetic properties of novel compounds. researchgate.net
Future computational research will likely involve:
Molecular Docking: To predict the binding affinity and interaction of designed analogs with specific biological targets. researchgate.net This can help in identifying compounds with higher potency and selectivity.
ADME/T Prediction: In silico screening for absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties is crucial for developing drug candidates with favorable pharmacokinetic profiles. researchgate.net
Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, stability, and reactivity of molecules, aiding in the design of more effective compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, which can guide the design of new analogs with improved activity.
The application of these computational methods can streamline the identification of promising derivatives of this compound for further experimental investigation.
Identification of Novel Biological Targets and Therapeutic Applications (mechanistic focus)
While chloroacetamides are known for their herbicidal activity through the inhibition of very-long-chain fatty acid (VLCFA) synthesis, the broader therapeutic potential of this compound remains largely unexplored. researchgate.netresearchgate.net Future research will focus on identifying novel biological targets and elucidating the underlying mechanisms of action to expand its therapeutic applications.
Potential areas of investigation include:
Antimicrobial Activity: Acetamide (B32628) derivatives have shown promise as antimicrobial agents. ontosight.aiijpsr.infomdpi.com Research could explore the efficacy of this compound against various bacterial and fungal pathogens, with a focus on identifying its specific molecular targets within the microbial cells. The presence of a chloro atom in the acetamide group appears to be important for its antimicrobial activity. mdpi.com
Anticancer Activity: Some acetamide derivatives exhibit anticancer properties. ontosight.ainih.gov Future studies could investigate the potential of this compound to inhibit cancer cell proliferation and identify the specific signaling pathways or enzymes it targets.
Anti-inflammatory Activity: The anti-inflammatory potential of acetamide derivatives is another area of interest. ontosight.ainih.govarchivepp.com Mechanistic studies could focus on its ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. archivepp.com
Enzyme Inhibition: Chloroacetamide fragments have been used to identify covalent inhibitors of protein-protein interactions, such as the TEAD·YAP1 interaction, by binding to conserved cysteine residues. nih.govrsc.org This suggests that this compound could be explored as a covalent inhibitor for a range of enzymes with accessible cysteine residues in their active sites.
A summary of potential biological targets and therapeutic applications for acetamide derivatives is provided in the table below.
| Therapeutic Area | Potential Biological Targets |
| Antimicrobial | Enzymes involved in microbial metabolic pathways. ontosight.aiijpsr.info |
| Anticancer | Proteins and enzymes involved in cancer cell proliferation. ontosight.ainih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes. archivepp.com |
| Enzyme Inhibition | Proteins with accessible cysteine residues, such as TEAD. nih.govrsc.org |
Addressing Challenges in Compound Accessibility and Scalability for Research Purposes
The availability of this compound in sufficient quantities is a prerequisite for extensive research into its properties and applications. Challenges in its synthesis and scalability need to be addressed to ensure its accessibility to the broader scientific community.
Future efforts in this area should focus on:
Process Optimization: Developing and optimizing synthetic protocols to improve yields, reduce reaction times, and simplify purification procedures. researchgate.net This includes the systematic study of reaction conditions, such as temperature, solvent, and catalyst choice.
Scalable Synthesis: Designing synthetic routes that are amenable to large-scale production without compromising purity or yield. google.com This is crucial for preclinical and clinical studies that require larger quantities of the compound.
Chemical Intermediates: The synthesis of 2-chloro-N-alkyl/aryl acetamides often proceeds through the reaction of an amine with chloroacetyl chloride. ijpsr.inforesearchgate.net Ensuring a reliable supply of these key intermediates is essential for consistent production.
Overcoming these challenges will facilitate more comprehensive investigations into the biological activities and therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
